3-amino-4-butylbenzoic acid
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Overview
Description
3-Amino-4-butylbenzoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the butyl group at the fourth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-butylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-butylbenzoic acid to form 3-nitro-4-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation, to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-Nitro-4-butylbenzoic acid.
Reduction: 3-Amino-4-butylbenzyl alcohol.
Substitution: N-acyl-3-amino-4-butylbenzoic acid derivatives.
Scientific Research Applications
3-Amino-4-butylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-4-butylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the butyl group can influence the compound’s hydrophobic interactions.
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the butyl group, making it less hydrophobic.
3-Amino-4-methylbenzoic acid: Has a shorter alkyl chain, affecting its physical properties.
3-Amino-4-tert-butylbenzoic acid: Contains a bulkier tert-butyl group, influencing its steric interactions.
Uniqueness: 3-Amino-4-butylbenzoic acid is unique due to the presence of both an amino group and a butyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
CAS No. |
99985-72-5 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-4-butylbenzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
IDKHBABPVAPPMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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